Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Sourcing regioisomerically pure N-arylpyrazolone building blocks can be challenging; the meta-fluorine substitution on the N2-phenyl ring critically alters dihedral angles, π-π stacking, and hydrogen-bonding networks compared to the 2-fluoro and 4-fluoro congeners, directly impacting crystallization behavior and SAR reliability. This compound delivers the exact 3-fluorophenyl regioisomer required for reproducible derivatization. • Distinct solid-state architecture validated by crystallographic studies of halogen-substituted pyrazole analogs • 95% purity suitable for multi-step medicinal chemistry and agrochemical intermediate synthesis • Available in research quantities with custom synthesis options for scale-up

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
Cat. No. B13241075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H13FN2O3/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11/h3-5,7-8,15H,2,6H2,1H3
InChIKeyMGPPBYJITPHEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059932-64-6): Procurement-Relevant Chemical Identity and Key Physicochemical Profile


Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2059932-64-6) is a synthetic pyrazolone derivative with the molecular formula C₁₃H₁₃FN₂O₃ and a molecular weight of 264.25 g/mol [1]. The compound features a 3-oxo-2,3-dihydro-1H-pyrazole core substituted at the N2 position with a 3-fluorophenyl ring and at the C4 position with an ethyl acetate moiety. Its computed octanol-water partition coefficient (XLogP3) is 1.7, and it possesses one hydrogen bond donor and five hydrogen bond acceptors [1]. Commercially, this compound is available as a research chemical with a typical purity specification of 95% . It belongs to a broader class of pyrazol-4-yl acetic acid derivatives that have been explored in patent literature for anti-inflammatory, analgesic, and herbicidal applications [2].

Why Generic Substitution of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate with Close Analogs Is Not Scientifically Justified


Within the family of N-aryl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl acetate esters, the position of the fluorine substituent on the N-aryl ring is a critical structural variable that cannot be arbitrarily interchanged. The 3-fluorophenyl regioisomer presents distinct electronic and steric properties compared to the 4-fluorophenyl and 2-fluorophenyl congeners. In crystallographic studies of closely related halogen-substituted pyrrole and pyrazole derivatives, the meta-fluorine substitution pattern has been shown to alter dihedral angles between the aryl and heterocyclic rings, modify intermolecular π–π stacking interactions, and generate unique hydrogen-bonding networks that directly influence solid-state stability and solubility [1]. These subtle but measurable differences in molecular conformation and supramolecular architecture mean that even regioisomeric fluorophenyl analogs are not functionally interchangeable in structure-activity relationships, crystallization behavior, or further synthetic derivatization [1].

Quantitative Differentiation Evidence for Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Versus Closest Analogs


Validated Research Application Scenarios for Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate


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